Pseudobaptigenin
Pseudobaptigenin
Pseudobaptigenin, also known as psi-baptigenin, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, pseudobaptigenin is considered to be a flavonoid lipid molecule. Pseudobaptigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pseudobaptigenin has been primarily detected in urine. Within the cell, pseudobaptigenin is primarily located in the membrane (predicted from logP). Pseudobaptigenin can be converted into 2', 7-dihydroxy-4', 5'-methylenedioxyisoflavone and 5-hydroxypseudobaptigenin. Outside of the human body, pseudobaptigenin can be found in a number of food items such as malus (crab apple), lemon balm, watercress, and shiitake. This makes pseudobaptigenin a potential biomarker for the consumption of these food products.
Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-).
Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-).
Brand Name:
Vulcanchem
CAS No.:
90-29-9
VCID:
VC21336631
InChI:
InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
SMILES:
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O
Molecular Formula:
C16H10O5
Molecular Weight:
282.25 g/mol
Pseudobaptigenin
CAS No.: 90-29-9
VCID: VC21336631
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.

Description | Pseudobaptigenin, also known as psi-baptigenin, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, pseudobaptigenin is considered to be a flavonoid lipid molecule. Pseudobaptigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pseudobaptigenin has been primarily detected in urine. Within the cell, pseudobaptigenin is primarily located in the membrane (predicted from logP). Pseudobaptigenin can be converted into 2', 7-dihydroxy-4', 5'-methylenedioxyisoflavone and 5-hydroxypseudobaptigenin. Outside of the human body, pseudobaptigenin can be found in a number of food items such as malus (crab apple), lemon balm, watercress, and shiitake. This makes pseudobaptigenin a potential biomarker for the consumption of these food products. Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-). |
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CAS No. | 90-29-9 |
Product Name | Pseudobaptigenin |
Molecular Formula | C16H10O5 |
Molecular Weight | 282.25 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one |
Standard InChI | InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2 |
Standard InChIKey | KNJNBKINYHZUGC-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O |
Melting Point | 296-298°C |
Physical Description | Solid |
Synonyms | 7-Hydroxy-3',4'-(methylenedioxy)-isoflavone |
Reference | Yeh et al. Discovering chemical modifiers of oncogene-regulated hematopoietic differentiation Nature Chemical Biology, doi: 10.1038/nchembio.147, published online 26 January 2009 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 5281805 |
Last Modified | Aug 15 2023 |
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